2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine
Description
2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine is a substituted aniline derivative featuring a phenoxy group at the 2-position of the aniline ring. The phenoxy moiety itself is substituted with a chlorine atom at the 2-position and a methyl group at the 5-position, while the aniline ring bears a methyl group at the 4-position.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-11(15)13(7-9)17-14-8-10(2)4-6-12(14)16/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAWVZLDZZSMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235742 | |
| Record name | 2-(2-Chloro-5-methylphenoxy)-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946716-30-9 | |
| Record name | 2-(2-Chloro-5-methylphenoxy)-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946716-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-5-methylphenoxy)-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701235742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine typically involves the reaction of 2-chloro-5-methylphenol with 4-methylphenylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine may involve more efficient and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Substituted phenylamine derivatives.
Scientific Research Applications
2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and molecular properties of 2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine and its analogs:
Key Comparative Insights
Electron Effects and Reactivity: The chlorine atom in the target compound contrasts with the methoxy group in HBK16 and the trifluoromethyl group in the compound from . The trifluoromethyl group in introduces significant electron withdrawal, which could stabilize adjacent electrophilic centers but reduce solubility in polar solvents.
Lipophilicity and Bioavailability :
- The methyl groups in the target compound and HBK16 enhance lipophilicity, favoring membrane permeability. However, the indenyl group in confers even greater hydrophobicity due to its bicyclic structure, which may improve blood-brain barrier penetration but limit aqueous solubility.
- The trifluoromethyl group in combines high lipophilicity with metabolic stability, a feature often exploited in agrochemical and pharmaceutical design.
Pharmacological Implications :
- HBK16’s piperazine moiety introduces basicity and hydrogen-bonding capacity, which are absent in the target compound. Piperazine derivatives are frequently employed in CNS-targeting drugs due to their ability to modulate receptor interactions.
- The absence of a piperazine ring in the target compound may simplify synthetic routes but reduce binding affinity for certain amine receptors.
Synthetic Considerations: describes a synthesis route involving (2-chloro-5-methylphenyl) glycidic ether and t-butylamine, highlighting the role of epichlorohydrin in forming phenoxy intermediates . Similar strategies may apply to the target compound. The trifluoromethyl group in likely requires specialized fluorination steps, increasing synthetic complexity compared to the target compound’s straightforward chloro-methyl substitution.
Biological Activity
2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of phenylamines and is characterized by a chloro and methyl substitution on the phenoxy ring, which may influence its interaction with biological systems.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and methyl groups can modulate the compound's lipophilicity and hydrogen bonding capabilities, potentially affecting its pharmacokinetic properties and biological efficacy.
Antimicrobial Activity
Research indicates that 2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's structure suggests it may interact with DNA or RNA, leading to inhibition of cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on Staphylococcus aureus and Escherichia coli found that 2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine inhibited growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial activity .
- Cytotoxicity in Cancer Cells : In a study involving breast cancer cell lines, the compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. This suggests potential for further development as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine | Methoxy group instead of chloro | Moderate antimicrobial |
| 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline | Isopropyl substitution | Anticancer properties noted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
